N,N,2-Trimethyl-1,3-benzothiazol-5-amine chemical structure and properties
N,N,2-Trimethyl-1,3-benzothiazol-5-amine chemical structure and properties
An In-depth Technical Guide to N,N,2-Trimethyl-1,3-benzothiazol-5-amine for Advanced Research and Development
Authored by a Senior Application Scientist
Foreword: The Benzothiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The realm of heterocyclic chemistry has consistently provided a rich foundation for the discovery of novel therapeutic agents. Among these, the benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, stands out as a "privileged structure."[1][2][3] Its unique electronic properties and rigid, planar structure allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][4] Derivatives of benzothiazole have been successfully developed into drugs for conditions ranging from neurodegenerative diseases like ALS (Riluzole) to various cancers (Quizartinib).[1] The versatility of this scaffold continues to inspire the design of new, more effective drug candidates, with applications in oncology, infectious diseases, and neurology.[1][5] This guide focuses on a specific, less-documented derivative, N,N,2-Trimethyl-1,3-benzothiazol-5-amine , providing a comprehensive technical overview for researchers and drug development professionals poised to explore its potential.
Chemical Identity and Structural Elucidation
N,N,2-Trimethyl-1,3-benzothiazol-5-amine is a substituted aromatic heterocycle. Its structure is defined by the core benzothiazole framework with key functionalizations: a dimethylamino group at the 5-position of the benzene ring and a methyl group at the 2-position of the thiazole ring.
Chemical Structure
The structural representation is crucial for understanding its reactivity and potential biological interactions.
Caption: Chemical structure of N,N,2-Trimethyl-1,3-benzothiazol-5-amine.
Physicochemical Properties
| Property | Predicted Value / Information | Rationale / Source |
| IUPAC Name | N,N,2-Trimethyl-1,3-benzothiazol-5-amine | Based on standard nomenclature rules. |
| Molecular Formula | C₁₀H₁₂N₂S | Calculated from the chemical structure. |
| Molecular Weight | 192.28 g/mol | Calculated from the molecular formula.[6] |
| CAS Number | Not assigned (Analogue: 2941-73-3 for 6-amine isomer) | A specific CAS number is not found, indicating it is a novel or less common compound.[7] |
| Physical Form | Likely a solid at room temperature (e.g., powder) | Similar substituted aminobenzothiazoles are solids. |
| Melting Point | Predicted to be higher than the parent 5-aminobenzothiazole (55 °C) | Methylation and increased molecular symmetry generally increase melting point.[8] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Ethanol, Chloroform) | The aromatic core confers hydrophobicity, while the tertiary amine offers some polarity. |
| pKa | Estimated around 3-4 for the benzothiazole nitrogen | The electron-donating dimethylamino group would slightly increase the basicity compared to the parent compound. |
Synthesis and Chemical Reactivity
The synthesis of benzothiazole derivatives is well-established, typically involving the cyclization of a 2-aminothiophenol precursor with a suitable electrophile.[5][9]
Proposed Synthetic Pathway
A robust and logical synthesis for N,N,2-Trimethyl-1,3-benzothiazol-5-amine can be designed starting from a commercially available precursor. The key is the formation of the thiazole ring.
Caption: Proposed multi-step synthesis workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system, with purification and characterization steps ensuring the integrity of the final product.
Step 1: Synthesis of 4-(Dimethylamino)-3-nitroaniline
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Rationale: Introduce the N,N-dimethyl group via nucleophilic aromatic substitution on an activated benzene ring.
-
Procedure:
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To a solution of 4-fluoro-3-nitroaniline (1.0 eq) in DMSO, add aqueous dimethylamine (2.5 eq) and K₂CO₃ (2.0 eq).
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Heat the mixture at 80-100 °C for 4-6 hours, monitoring by TLC.
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Upon completion, cool the reaction mixture and pour it into ice-water.
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Filter the resulting precipitate, wash with water, and dry under vacuum to yield the product.
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Step 2: Synthesis of 4-(Dimethylamino)-1,2-phenylenediamine
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Rationale: Reduction of the nitro group to an amine is a critical step to enable the subsequent cyclization.
-
Procedure:
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Dissolve 4-(dimethylamino)-3-nitroaniline (1.0 eq) in ethanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
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Step 3: Synthesis of N,N,2-Trimethyl-1,3-benzothiazol-5-amine
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Rationale: This is the key benzothiazole ring-forming step. A common method involves the reaction of a 2-aminothiophenol with a carboxylic acid derivative or nitrile.[10]
-
Procedure (adapted from a known method):
-
A mixture of the synthesized 4-(Dimethylamino)-1,2-phenylenediamine (1.0 eq), elemental sulfur (2.5 eq), and acetonitrile (serving as both reactant and solvent) is placed in a pressure vessel.
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A catalytic amount of a suitable base (e.g., N-methylmorpholine) is added.
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The vessel is sealed and heated to 120-140 °C for 12-24 hours.
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After cooling, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
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Applications in Research and Drug Development
The benzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[11][1][3] The specific substitutions on N,N,2-Trimethyl-1,3-benzothiazol-5-amine suggest several promising avenues for investigation.
Potential as an Anticancer Agent
Many potent anticancer benzothiazoles bear an amino or substituted amino group on the benzene ring.[2][5] The 2-arylbenzothiazole scaffold, in particular, has shown significant promise.[12]
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Mechanism of Action (Hypothesized): The planar benzothiazole ring system can intercalate into DNA or bind to the ATP-binding sites of various kinases. The dimethylamino group at the 5-position is a strong electron-donating group, which can modulate the electronic properties of the entire molecule, potentially enhancing its binding affinity to specific biological targets like tyrosine kinases, which are often dysregulated in cancer.[1]
Caption: Hypothesized kinase inhibition mechanism for the target compound.
Neuroprotective and CNS Applications
The approved drug Riluzole (6-trifluoromethoxy-2-benzothiazolamine) highlights the potential of aminobenzothiazoles in treating neurological disorders.[3] The ability of small, lipophilic molecules to cross the blood-brain barrier is critical. The predicted properties of the title compound suggest it may have sufficient lipophilicity for CNS penetration.
Antimicrobial and Antiviral Potential
Benzothiazole derivatives have been extensively studied for their efficacy against a range of pathogens, including bacteria, fungi, and viruses.[11][13] The specific substitution pattern can be tuned to optimize activity against particular microbial targets.
Analytical Characterization and Quality Control
To ensure the identity and purity of a synthesized compound, a combination of spectroscopic and chromatographic methods is essential. This constitutes a self-validating system for any subsequent biological testing.
Spectroscopic Analysis (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will confirm the substitution pattern.
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N(CH₃)₂ Protons: A singlet integrating to 6 protons around 2.8-3.2 ppm.
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C(2)-CH₃ Protons: A singlet integrating to 3 protons around 2.5-2.7 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Will show 10 distinct signals corresponding to the 10 carbon atoms in unique electronic environments. The chemical shifts will be characteristic of the aromatic, thiazole, and methyl carbons.
-
-
Mass Spectrometry (MS):
-
LC-MS (ESI+): The primary result will be the protonated molecular ion [M+H]⁺ at m/z 193.29, confirming the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC):
-
Protocol: A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a standard starting point.
-
Purpose: To assess the purity of the compound. A single, sharp peak indicates a high degree of purity. This method can be validated for linearity, accuracy, and precision for quantitative analysis.[14]
-
Safety and Handling
While specific toxicity data is unavailable, aminobenzothiazole derivatives should be handled with care.
-
Hazards: Analogues are often classified as harmful if swallowed, and can cause skin and eye irritation.[15]
-
Precautions: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion and Future Directions
N,N,2-Trimethyl-1,3-benzothiazol-5-amine represents an intriguing yet underexplored molecule within the pharmacologically rich class of benzothiazoles. Based on robust chemical principles and extensive data from related compounds, it holds significant potential as a scaffold for developing novel therapeutic agents, particularly in oncology and neurology. This guide provides the foundational knowledge—from a plausible synthetic route to predictive analytical data and hypothesized biological applications—to empower researchers to synthesize, characterize, and evaluate this promising compound. The next logical steps involve the execution of the proposed synthesis, rigorous purification and structural confirmation, followed by systematic screening in relevant biological assays to uncover its true therapeutic potential.
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